molecular formula C11H17ClN4O2S B11801754 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine

Cat. No.: B11801754
M. Wt: 304.80 g/mol
InChI Key: HEHXZFYHPJSXHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 1-ethylpiperazine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Sulfonylation: The sulfonyl group can participate in various reactions, including sulfonylation of other compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and reduced or oxidized forms of the original compound .

Scientific Research Applications

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine stands out due to its unique combination of a chloro group, a sulfonyl group, and an ethylpiperazine moiety. This combination imparts specific chemical properties and reactivity that make it valuable for various applications. Its high purity and well-defined structure also contribute to its uniqueness and utility in scientific research and industrial processes .

Properties

Molecular Formula

C11H17ClN4O2S

Molecular Weight

304.80 g/mol

IUPAC Name

3-chloro-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-amine

InChI

InChI=1S/C11H17ClN4O2S/c1-2-15-3-5-16(6-4-15)19(17,18)10-8-14-7-9(12)11(10)13/h7-8H,2-6H2,1H3,(H2,13,14)

InChI Key

HEHXZFYHPJSXHL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl

Origin of Product

United States

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